2-(Bromomethyl)-3-(trifluoromethyl)pyridine
Overview
Description
2-(Bromomethyl)-3-(trifluoromethyl)pyridine is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyridine ring. The presence of these groups imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine typically involves the bromination of 3-(trifluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Pyridine N-oxides are formed.
Reduction: The primary product is 2-methyl-3-(trifluoromethyl)pyridine.
Scientific Research Applications
2-(Bromomethyl)-3-(trifluoromethyl)pyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological targets. The molecular pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-(trifluoromethyl)pyridine
- 2-(Iodomethyl)-3-(trifluoromethyl)pyridine
- 2-(Bromomethyl)-4-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct reactivity and stability compared to its analogs. The bromomethyl group is more reactive than the chloromethyl group, making it a better candidate for nucleophilic substitution reactions. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical research.
Properties
IUPAC Name |
2-(bromomethyl)-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-6-5(7(9,10)11)2-1-3-12-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMAJSOXDNTBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716770 | |
Record name | 2-(Bromomethyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780802-57-5 | |
Record name | 2-(Bromomethyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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